molecular formula C25H26N4O B4627079 2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide

Cat. No. B4627079
M. Wt: 398.5 g/mol
InChI Key: MUNSWQMXAVYHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline carboxamide derivatives involves the reaction of specific pyranoquinoline diones with primary amines, leading to a series of compounds with significant cytotoxic activity. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines results in 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showcasing potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques such as X-ray diffraction, revealing intricate details like hydrogen-bonded dimers facilitated by N–H···O interactions. For example, compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate crystallize as centrosymmetric dimers, indicating the importance of molecular interactions in their structural stability (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions such as the Friedländer condensation have been employed to synthesize pyrazoloquinolines, a process that often yields a variety of products including 1H-pyrazolo[3,4-b]quinolines. The balance between formation of hydrazone and the ring-closed quinolines is a subject of study, indicating the complexity of reactions involving these compounds (Tomasik et al., 1983).

Physical Properties Analysis

The synthesis and optical properties of quinoline derivatives, such as (E)-2-(2-(1-(4-chlorophenyl)-3,5-dimethyl-pyrazol-4-yl)vinyl) quinolin-8-ol, highlight the UV absorption and fluorescence spectra, providing insights into their physical characteristics. Such studies reveal UV absorption peaks and weak fluorescent peaks under specific excitation, offering a window into their photophysical behavior (Wang Jie, 2011).

Scientific Research Applications

Synthesis and Cytotoxic Activity A study on related carboxamide derivatives of benzo[b][1,6]naphthyridines indicates potential in cytotoxic activities against various cancer cell lines. These compounds demonstrated potent cytotoxic effects, suggesting applications in cancer research and drug development (Deady et al., 2003).

Photophysics and Molecular Logic Gates Another study explored amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, focusing on their photophysical properties and potential as molecular logic gates. This highlights the compound's relevance in developing advanced materials for electronics and photonics (Uchacz et al., 2016).

Optical Absorption and Quantum-Chemical Simulations Research into pyrazolo[3,4-b]quinoline derivatives, including their optical absorption and quantum-chemical characteristics, suggests applications in the development of new materials with specific optical properties, potentially useful in electronics and sensor technology (Koścień et al., 2003).

Novel Inhibitors of ATM Kinase A study on 3-quinoline carboxamides discovered them as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating potential therapeutic applications in treating diseases related to ATM kinase dysfunction (Degorce et al., 2016).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-15-9-10-19(11-17(15)3)23-12-22(21-8-6-7-16(2)24(21)28-23)25(30)26-13-20-14-27-29(5)18(20)4/h6-12,14H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSWQMXAVYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Reactant of Route 5
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.